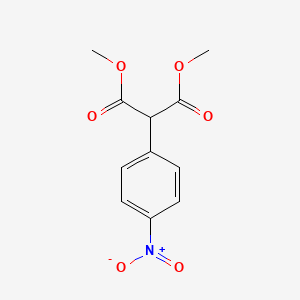

Dimethyl 2-(4-nitrophenyl)malonate

Description

Nomenclature and Chemical Identification

The precise identification of a chemical compound is foundational to scientific discourse. Dimethyl 2-(4-nitrophenyl)malonate is identified through a standardized system of names, codes, and formulas.

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is dimethyl 2-(4-nitrophenyl)propanedioate . nih.gov

The Chemical Abstracts Service (CAS) has assigned registry numbers to this compound, with 4033-88-9 being a commonly cited identifier. bldpharm.comchemicalbook.comsigmaaldrich.com Another listed CAS number is 25309-39-1. parchem.com

In literature and commercial catalogs, this compound is also known by several other names, including:

Dimethyl 2-(4-nitrophenyl)propanedioate parchem.com

2-(4-Nitrophenyl)malonic acid dimethyl ester parchem.com

Dimethyl(4-nitrophenyl)malonate parchem.com

1,3-Dimethyl 2-(4-nitrophenyl)propanedioate parchem.com

The molecular composition of the compound is defined by its formula and weight.

Molecular Formula: C₁₁H₁₁NO₆ bldpharm.comchemicalbook.comparchem.com

Molecular Weight: 253.21 g/mol bldpharm.comchemicalbook.com

Chemical Identification Data for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | dimethyl 2-(4-nitrophenyl)propanedioate nih.gov |

| CAS Registry Number | 4033-88-9 bldpharm.comchemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₁₁H₁₁NO₆ bldpharm.comchemicalbook.comparchem.com |

| Molecular Weight | 253.21 g/mol bldpharm.comchemicalbook.com |

Overview of Significance in Academic Research

In the context of academic and industrial research, the utility of a compound is often measured by its versatility and reactivity in synthetic pathways. This compound is recognized for its role as a foundational material.

This compound is a significant organic building block, a term used to describe molecules that can be used to construct more elaborate chemical structures. elsevierpure.com Malonate esters, such as dimethyl malonate, are classic reagents in organic synthesis, notably in the malonic ester synthesis, which allows for the formation of various carboxylic acids. wikipedia.org

The presence of the 4-nitrophenyl group on the malonate structure adds a layer of functionality. Nitro compounds are highly valued in medicinal chemistry and organic synthesis because the nitro group is a versatile functional group. frontiersin.org It can be readily transformed into other functional groups, most commonly an amine group (–NH₂), which is a key component of many biologically active molecules and pharmaceutical ingredients. frontiersin.org

Research has demonstrated the use of nitroarylmalonate diesters, like this compound, as precursors in the synthesis of complex heterocyclic systems such as 2-oxindoles. google.com Its structure allows for further chemical modifications, such as the introduction of other substituents onto the malonate carbon, leading to a diverse range of derivatives like Dimethyl 2-allyl-2-(4-nitrophenyl)malonate and Dimethyl 2-methyl-2-(4-nitrophenyl)malonate. chemicalbook.comchemicalbook.com This adaptability makes it a valuable intermediate for creating libraries of compounds for screening and development in pharmaceutical and materials science research. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dimethyl malonate |

| Dimethyl 2-allyl-2-(4-nitrophenyl)malonate |

| Dimethyl 2-methyl-2-(4-nitrophenyl)malonate |

Emerging Applications in Medicinal and Life Sciences Research

This compound is gaining recognition as a valuable chemical intermediate in the development of novel therapeutic agents and research tools. Its utility stems from the reactive nature of the malonate group and the specific electronic properties conferred by the 4-nitrophenyl substituent. Research indicates its primary role is not as a final bioactive molecule itself, but as a crucial building block for synthesizing more complex compounds with potential pharmacological applications.

One of the key areas of application is in the synthesis of active pharmaceutical ingredients (APIs). Substituted dialkyl malonates are important starting materials for a variety of APIs. derpharmachemica.com The presence of the 4-nitrophenyl group in this compound makes it a particularly useful precursor for creating derivatives with specific biological targets.

Role in Synthesis of Anti-Inflammatory Agents

Research into chronic inflammatory diseases has identified the Toll-like receptor 4 (TLR4) signaling pathway as a significant therapeutic target. This compound serves as a foundational structure for creating derivatives designed to inhibit this pathway. For instance, its close analogue, Dimethyl 2-(4-nitrobenzylidene)malonate, is synthesized through a Knoevenagel condensation of dimethyl malonate and 4-nitrobenzaldehyde (B150856). nih.gov This and other arylidene malonate derivatives have been evaluated for their potential as TLR4 signaling inhibitors, demonstrating the utility of the core structure in generating molecules with anti-inflammatory properties. nih.gov

The synthesis of these potential anti-inflammatory agents involves reacting various aldehydes with dimethyl malonate, showcasing a versatile method to produce a library of compounds for biological screening. nih.gov

Table 1: Examples of Arylidene Malonate Derivatives Synthesized for Biological Evaluation

| Compound Name | Aldehyde Precursor |

| Dimethyl 2-(4-nitrobenzylidene) malonate | 4-nitrobenzaldehyde |

| Dimethyl 2-(4-fluorobenzylidene) malonate | 4-fluorobenzaldehyde |

| Dimethyl 2-(4-chlorobenzylidene) malonate | 4-chlorobenzaldehyde |

| Dimethyl 2-(2-chlorobenzylidene) malonate | 2-chlorobenzaldehyde |

This table illustrates derivatives created using a similar synthetic backbone to this compound for research into anti-inflammatory agents. nih.gov

Application in Bioreductively Activated Prodrugs

A more advanced application lies in the field of oncology, specifically in the design of bioreductively activated prodrugs. This strategy involves creating an inactive drug form that is selectively activated within the hypoxic (low oxygen) environments characteristic of solid tumors. The 4-nitrophenyl group is an excellent "trigger" for this process, as it can be chemically reduced under hypoxic conditions.

Research has demonstrated this principle with related structures. For example, a prodrug of the cytotoxic agent phosphoramide (B1221513) mustard was developed incorporating a 2-nitrophenyl group. researchwithrutgers.com The reduction of the nitro group in a low-oxygen environment initiates a chemical cascade that releases the active, cell-killing agent. researchwithrutgers.com This targeted activation mechanism makes such prodrugs highly promising for cancer therapy.

Given its structure, this compound is an ideal starting material for developing similar prodrugs. The malonate portion can be readily modified to attach a variety of cytotoxic agents, while the 4-nitrophenyl group provides the bioreductive trigger for tumor-specific activation. This positions the compound as a key intermediate for creating next-generation targeted cancer therapies.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-(4-nitrophenyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO6/c1-17-10(13)9(11(14)18-2)7-3-5-8(6-4-7)12(15)16/h3-6,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUABAXAUVLRNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377393 | |

| Record name | dimethyl 2-(4-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4033-88-9 | |

| Record name | dimethyl 2-(4-nitrophenyl)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for Dimethyl 2 4 Nitrophenyl Malonate and Derivatives

General Synthetic Strategies for Malonate Esters

The alkylation of malonate esters is a versatile and widely used method for forming C-C bonds. The strategy hinges on the generation of a carbanion from the malonate, which can then act as a nucleophile.

The key step in forming the target molecule is the alkylation (specifically, arylation) of dimethyl malonate. This is typically achieved by reacting the malonate with a suitable aryl halide or other substrate bearing a good leaving group, activated by an electron-withdrawing group like the nitro group.

The choice of base is critical in the alkylation of dimethyl malonate as it influences the reaction rate, yield, and selectivity. The base must be strong enough to deprotonate the malonate ester but should ideally minimize side reactions such as hydrolysis of the ester groups.

Alkylation of Dimethyl Malonate

Base-Mediated Alkylation

Potassium Carbonate mediated reactions

Potassium carbonate (K₂CO₃) is a moderately strong base that is frequently used in organic synthesis due to its low cost and relatively mild nature. researchgate.netmdpi.com It is effective in promoting alkylation reactions, often in polar aprotic solvents like dimethylformamide (DMF). researchgate.net In the context of malonate alkylation, K₂CO₃ facilitates the formation of the malonate anion. While K₂CO₃ is a common choice, its efficiency can sometimes be lower compared to stronger bases or other alkali carbonates. nih.gov For instance, in certain reactions, using K₂CO₃ in DMF can result in a mixture of products, whereas other bases might offer higher selectivity. nih.gov The combination of DMF and potassium carbonate has been noted as a system for various transformations, including the conversion of aryl bromides. researchgate.net

Table 1: Overview of Potassium Carbonate in Synthesis

| Application | Role of K₂CO₃ | Observations |

| General Organic Synthesis | Mild and effective base. | Frequently used in polar aprotic solvents like DMF. researchgate.net |

| Wittig Reaction | Promotes formation of ethylenic compounds. | Z-isomer is the major product in aprotic media. researchgate.net |

| DMC Synthesis | Acts as a catalyst and reactant. | Can react with methanol (B129727) to form an essential intermediate. mdpi.com |

| N-alkylation | Base for reaction of indole-3-carbaldehyde. | Used in a mixture of acetonitrile (B52724) and DMF. researchgate.net |

Sodium Hydride mediated reactions

Sodium hydride (NaH) is a strong, non-nucleophilic base commonly employed to deprotonate acidic C-H bonds, such as those in dimethyl malonate. nih.gov Its use ensures nearly complete conversion of the malonate to its corresponding sodium enolate. This highly nucleophilic species can then react with an appropriate electrophile. For example, in the synthesis of a related compound, dimethyl 2-(2-nitrobenzyl)malonate, dimethyl malonate was treated with sodium hydride, followed by the addition of 2-nitrobenzyl chloride. nih.gov Similarly, the synthesis of dimethyl 2-(4-bromo-2-nitrophenyl)malonate involves the addition of dimethyl malonate to a mixture of sodium hydride in dimethyl sulfoxide (B87167) (DMSO), followed by heating. prepchem.com The use of NaH in solvents like DMSO or DMF is well-documented, though the thermal stability of these mixtures can be a concern. researchgate.net

Table 2: Examples of Sodium Hydride Mediated Reactions

| Product | Substrates | Solvent | Key Conditions |

| Dimethyl 2-(2-nitrobenzyl)malonate | Dimethyl malonate, 2-nitrobenzyl chloride | Not specified | Treatment with NaH first. nih.gov |

| Dimethyl 2-(4-bromo-2-nitrophenyl)malonate | Dimethyl malonate, (unspecified bromo-nitroaryl) | Dimethyl sulfoxide (DMSO) | Dropwise addition of malonate, then heating to 100°C. prepchem.com |

Cesium Carbonate mediated reactions

Cesium carbonate (Cs₂CO₃) has emerged as a highly effective and mild inorganic base for a variety of organic transformations, including C-alkylation reactions. researchgate.netresearchgate.net It often provides superior results compared to other alkali metal carbonates, a phenomenon sometimes referred to as the "cesium effect". nih.gov This is attributed to its high solubility in polar aprotic solvents like DMF and the low degree of ion pairing, which results in a more 'naked' and reactive anion. nih.govresearchgate.net Cs₂CO₃ is particularly useful in promoting nucleophilic substitution reactions on aromatic rings. researchgate.net Its ability to facilitate C-C bond formation under mild conditions makes it an attractive choice for the synthesis of complex molecules. nih.govrsc.org

Table 3: Characteristics of Cesium Carbonate in Synthesis

| Property | Description | Reference |

| Reactivity | Mild yet highly efficient inorganic base. | researchgate.net |

| Solubility | High solubility in polar aprotic solvents (e.g., DMF). | nih.gov |

| "Cesium Effect" | Enhanced reactivity due to low ion pairing and high solvation. | nih.gov |

| Applications | C-alkylation, N-arylation, O-arylation, nucleophilic substitution. | nih.govresearchgate.net |

The synthesis of Dimethyl 2-(4-nitrophenyl)malonate is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. libretexts.org This mechanism is distinct from SN1 and SN2 reactions and is characteristic of aryl halides or other derivatives that possess strong electron-withdrawing groups. libretexts.org

In this reaction, the nucleophile, which is the enolate of dimethyl malonate generated by a base, attacks the carbon atom bearing a leaving group (e.g., a halogen like fluorine or chlorine) on the nitro-activated benzene (B151609) ring. The presence of the nitro group, particularly at the ortho or para position relative to the leaving group, is crucial. libretexts.org It activates the ring towards nucleophilic attack and stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.orgnih.gov The reaction proceeds in two steps: addition of the nucleophile to form the stabilized carbanion intermediate, followed by the elimination of the leaving group to restore aromaticity. libretexts.org Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, especially with good leaving groups. nih.govresearchgate.net

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a well-established method in organic synthesis that involves the reaction of an active methylene (B1212753) compound, such as dimethyl malonate, with an aldehyde or ketone. chemicalbook.comgoogle.com This reaction, typically catalyzed by a weak base, results in the formation of a new carbon-carbon double bond. chemicalbook.com

A common route to precursors of the target compound involves the Knoevenagel condensation of dimethyl malonate with 4-nitrobenzaldehyde (B150856). nih.gov This reaction is generally carried out in the presence of a basic catalyst like piperidine (B6355638), often with a small amount of acetic acid, in a solvent such as benzene. The water formed during the condensation is typically removed azeotropically to drive the reaction to completion. nih.gov The product of this reaction is not the target compound itself, but rather an unsaturated intermediate, dimethyl 2-(4-nitrobenzylidene)malonate. This intermediate can then be subjected to subsequent reduction reactions to yield the saturated target compound, this compound.

Table 1: Representative Knoevenagel Condensation of 4-Nitrobenzaldehyde with Dimethyl Malonate nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product |

| 4-Nitrobenzaldehyde | Dimethyl Malonate | Piperidine, Acetic Acid | Benzene | Reflux with azeotropic water removal | Dimethyl 2-(4-nitrobenzylidene)malonate |

Specific Synthesis of this compound

Direct synthesis of the title compound is often accomplished through alkylation reactions where the malonate acts as a nucleophile.

The synthesis can be achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this pathway, the enolate of dimethyl malonate, generated by a suitable base, acts as the nucleophile. It attacks a 4-halonitrobenzene, such as 4-fluoronitrobenzene or 4-chloronitrobenzene. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. This activation facilitates the displacement of the halide leaving group by the malonate enolate. While Vicarious Nucleophilic Substitution (VNS) of hydrogen is often faster than SNAr of halogens, an exception exists for 4-fluoro-substituted nitroarenes, where the fluoride (B91410) ion is a superior leaving group, making the SNAr pathway viable. organic-chemistry.org

A powerful method for the direct arylation of malonates is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. organic-chemistry.orgwikipedia.org This reaction allows for the formal replacement of a hydrogen atom on an electron-deficient aromatic ring, like nitrobenzene (B124822), with a carbanion that possesses a leaving group. organic-chemistry.orgwikipedia.orgnih.gov To synthesize this compound, nitrobenzene is reacted with dimethyl 2-chloromalonate in the presence of a strong base. The carbanion of dimethyl 2-chloromalonate adds to the nitroarene ring at positions ortho and para to the nitro group, forming a σ-adduct. organic-chemistry.org A subsequent base-induced β-elimination of hydrogen chloride from the adduct leads to the formation of the product. nih.gov

A more specific example involves the reaction of dimethyl malonate with a di-substituted nitrobenzene. For instance, dimethyl 2-(4-bromo-2-nitrophenyl)malonate has been synthesized by reacting dimethyl malonate with 1,4-dibromo-2-nitrobenzene. In this SNAr reaction, the dimethyl malonate is deprotonated with sodium hydride in a solvent like dimethylformamide (DMF), and the resulting nucleophile displaces one of the bromide atoms on the aromatic ring.

Table 2: Synthesis of a Dimethyl 2-(Nitrophenyl)malonate Analog via SNAr

| Aryl Halide | Malonate Source | Base | Solvent | Conditions | Product |

| 1,4-Dibromo-2-nitrobenzene | Dimethyl Malonate | Sodium Hydride | DMF | 100°C, 4 hours | Dimethyl 2-(4-bromo-2-nitrophenyl)malonate |

Synthesis of Analogs and Derivatives

The parent compound, this compound, serves as a valuable intermediate for the synthesis of more complex derivatives through further functionalization.

The synthesis of Dimethyl 2-allyl-2-(4-nitrophenyl)malonate chemicalbook.com is a prime example of derivative synthesis. This process involves the C-alkylation of this compound. The starting material possesses a single acidic α-hydrogen, which can be readily removed by a base, such as sodium ethoxide or sodium hydride, to form a resonance-stabilized enolate. This nucleophilic enolate is then treated with an alkylating agent, in this case, an allyl halide like allyl bromide. The enolate attacks the allyl bromide in a standard SN2 reaction, displacing the bromide and forming the new carbon-carbon bond, which yields the final α-allyl substituted product.

Table 3: General Procedure for the Allylation of this compound

| Starting Material | Base | Alkylating Agent | Solvent | Reaction Type | Product |

| This compound | Sodium Ethoxide | Allyl Bromide | Ethanol (B145695) | Deprotonation followed by SN2 Alkylation | Dimethyl 2-allyl-2-(4-nitrophenyl)malonate |

Diethyl 2-methyl-2-(4-nitrophenyl)malonate

The synthesis of diethyl 2-methyl-2-(4-nitrophenyl)malonate is typically achieved through a sequential alkylation of diethyl malonate. This method allows for the controlled introduction of the methyl and 4-nitrophenyl groups onto the malonic ester backbone.

A common approach involves a two-step process. In the first step, diethyl malonate is deprotonated by a base, such as sodium ethoxide in ethanol, to form the corresponding enolate. This enolate then acts as a nucleophile, reacting with 4-nitrobenzyl bromide to yield diethyl 2-(4-nitrophenyl)malonate. The subsequent step involves another deprotonation with a base, followed by the addition of methyl iodide. This second alkylation introduces the methyl group, affording the final product, diethyl 2-methyl-2-(4-nitrophenyl)malonate. The reaction is often conducted under reflux conditions to ensure completion, particularly for the second alkylation step, which can be hindered by the steric bulk of the 4-nitrophenyl group. The order of addition of the alkylating agents can significantly impact the reaction yield. It has been observed that introducing the 4-nitrophenyl group first, followed by the smaller methyl group, leads to higher yields compared to the reverse sequence.

| Reactants | Reagents | Solvent | Conditions | Yield |

| Diethyl malonate, 4-Nitrobenzyl bromide, Methyl iodide | Sodium ethoxide | Ethanol | Reflux | 72% |

Dimethyl 2-(4-chloro-2-nitrophenyl)malonate

The synthesis of dimethyl 2-(4-chloro-2-nitrophenyl)malonate can be effectively carried out via a nucleophilic aromatic substitution reaction. A well-established procedure involves the reaction of a suitable di-substituted benzene with dimethyl malonate in the presence of a base.

In a representative synthesis, 4-chloro-1-fluoro-2-nitrobenzene is treated with dimethyl malonate using potassium carbonate as the base in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov The malonate anion, generated in situ, displaces the fluoride ion from the aromatic ring to form the desired product. The choice of fluoride as the leaving group is strategic, as it is more readily displaced than the chloride in this substitution pattern. Following the reaction, the product can be purified by chromatographic methods. nih.gov This method has been reported to provide a high yield of the target compound. nih.gov

| Reactants | Reagents | Solvent | Conditions | Yield |

| 4-Chloro-1-fluoro-2-nitrobenzene, Dimethyl malonate | Potassium carbonate | DMF | Not specified | 90% nih.gov |

Dimethyl 2-(4-fluoro-2-nitrophenyl)malonate

Similar to its chloro-substituted analog, dimethyl 2-(4-fluoro-2-nitrophenyl)malonate is synthesized through a nucleophilic aromatic substitution reaction. The starting material is typically a difluoronitrobenzene derivative.

A common procedure utilizes 2,5-difluoronitrobenzene (B1216864) and dimethyl malonate. nih.gov The reaction is facilitated by a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). nih.gov The malonate anion displaces one of the fluorine atoms on the benzene ring. In this specific isomer, the fluorine atom para to the nitro group is more activated towards nucleophilic attack and is preferentially substituted. A Chinese patent also describes a similar method where 2,4-difluoronitrobenzene (B147775) reacts with dimethyl malonate in the presence of sodium methylate at a controlled temperature range of 5 to 25 °C. prepchem.com

| Reactants | Reagents | Solvent | Conditions | Yield |

| 2,5-Difluoronitrobenzene, Dimethyl malonate | Potassium carbonate | DMF | Not specified | Not specified nih.gov |

| 2,4-Difluoronitrobenzene, Dimethyl malonate | Sodium methylate | Not specified | 5-25 °C | Not specified prepchem.com |

Dimethyl 2-(4-methoxy-2-nitrophenyl)malonate

The synthesis of dimethyl 2-(4-methoxy-2-nitrophenyl)malonate is also achieved via a nucleophilic aromatic substitution pathway. The presence of the electron-donating methoxy (B1213986) group can influence the reactivity of the starting materials.

A documented method involves the reaction of 4-fluoro-3-nitroanisole (B107196) with dimethyl malonate. nih.gov Potassium carbonate is employed as the base to generate the malonate nucleophile, and the reaction is conducted in dimethylformamide (DMF). nih.gov The fluoride is displaced by the malonate anion to furnish the desired product. This reaction has been shown to proceed with good yield. nih.gov An alternative approach mentioned in a patent involves the reaction of 5-methoxy-2-chloronitrobenzene with sodium diethyl malonate, which was reported to give a modest yield of the corresponding diethyl ester. google.com

| Reactants | Reagents | Solvent | Conditions | Yield |

| 4-Fluoro-3-nitroanisole, Dimethyl malonate | Potassium carbonate | DMF | Not specified | 69% nih.gov |

Dimethyl 2-(4-bromo-2-nitrophenyl)malonate

The preparation of dimethyl 2-(4-bromo-2-nitrophenyl)malonate follows the general principle of nucleophilic aromatic substitution on a suitably substituted nitroaromatic compound.

A specific synthesis detailed in a U.S. patent involves the reaction of 2,5-dibromonitrobenzene with dimethyl malonate. google.com The reaction is carried out in the presence of a base, such as sodium methoxide (B1231860), to generate the sodium salt of dimethyl malonate. This is followed by the addition of the dibromonitrobenzene. The reaction mixture is then subjected to acidification. The bromo group at the 2-position is displaced by the malonate anion. Recrystallization of the crude product yields the purified dimethyl 4-bromo-2-nitrophenyl malonate with a reported yield of 73%. google.com Another source describes a workup procedure involving heating the reaction mixture at 100°C for four hours, followed by extraction and washing steps. ontosight.ai

| Reactants | Reagents | Solvent | Conditions | Yield |

| 2,5-Dibromonitrobenzene, Dimethyl malonate | Sodium methoxide (in situ from sodium and methanol) | Not specified | Not specified | 73% google.com |

Dimethyl 2-(2,4-dinitrophenyl)malonate

The synthesis of dimethyl 2-(2,4-dinitrophenyl)malonate is typically accomplished through a nucleophilic aromatic substitution reaction, taking advantage of the high activation of the benzene ring by the two nitro groups.

The common substrate for this reaction is 1-chloro-2,4-dinitrobenzene (B32670). The chlorine atom is highly susceptible to displacement by nucleophiles. The reaction is carried out by treating 1-chloro-2,4-dinitrobenzene with the sodium salt of dimethyl malonate. The malonate salt is usually prepared in situ by reacting dimethyl malonate with a suitable base, such as sodium ethoxide or sodium hydride, in an appropriate solvent like ethanol or dimethylformamide. The reaction generally proceeds under mild conditions due to the high reactivity of the dinitrophenyl system. The general mechanism for nucleophilic aromatic substitution on dinitrobenzene derivatives is well-established. semanticscholar.orgresearchgate.net

| Reactants | Reagents | Solvent | Conditions | Yield |

| 1-Chloro-2,4-dinitrobenzene, Dimethyl malonate | Sodium ethoxide or Sodium hydride | Ethanol or DMF | Mild | Not specified |

Diethyl 2-((4-nitroanilino)methylene)malonate

Diethyl 2-((4-nitroanilino)methylene)malonate is an important precursor for the synthesis of various heterocyclic compounds. Its synthesis is generally achieved through a condensation reaction.

A rapid and efficient method for the preparation of this compound involves the reaction of 4-nitroaniline (B120555) with diethyl ethoxymethylenemalonate (DEEMM). derpharmachemica.comresearchgate.net This reaction is a nucleophilic vinyl substitution. derpharmachemica.comresearchgate.net It has been demonstrated that equimolar amounts of the reactants, when dissolved in an alcoholic solution of potassium hydroxide (B78521) (such as in ethanol, 2-propanol, 2-butanol, or 2-pentanol), react within seconds at room temperature. derpharmachemica.comresearchgate.net The product precipitates upon acidification with aqueous hydrochloric acid and can be purified by simple filtration and washing. derpharmachemica.comresearchgate.net This method provides yields in the range of 45-53%. derpharmachemica.comresearchgate.net

| Reactants | Reagents | Solvent | Conditions | Yield |

| 4-Nitroaniline, Diethyl ethoxymethylenemalonate | Potassium hydroxide | Ethanol, 2-Propanol, 2-Butanol, or 2-Pentanol | Room Temperature | 45-53% derpharmachemica.comresearchgate.net |

Iii. Chemical Reactivity and Transformation of Dimethyl 2 4 Nitrophenyl Malonate

Reactions of the Malonate Ester Moiety

The diester functionality and the active methylene (B1212753) group are central to the synthetic utility of the malonate portion of the molecule.

The ester groups of dimethyl 2-(4-nitrophenyl)malonate can be hydrolyzed to the corresponding carboxylic acids. Complete hydrolysis under basic or acidic conditions yields 2-(4-nitrophenyl)malonic acid. Unsubstituted dimethyl 2-phenylmalonates are known to be readily hydrolyzed under basic conditions, for instance, by heating with aqueous or mixed aqueous-ethanolic solutions. nih.gov The reaction typically involves saponification with an alkali hydroxide (B78521), such as sodium or lithium hydroxide, followed by acidification to protonate the resulting dicarboxylate. google.com

Partial hydrolysis to the corresponding monoester, 4-nitrophenyl malonic acid methyl ester, can also be achieved under carefully controlled conditions, which is a valuable transformation in multistep syntheses. google.com

Table 1: Conditions for Hydrolysis of Phenylmalonate Esters

| Reaction Type | Reagents | Solvent | General Conditions |

|---|---|---|---|

| Complete Hydrolysis | Aqueous Alkali Hydroxide (e.g., NaOH, LiOH) | Water, Water/Ethanol (B145695) | Heating under reflux, followed by acidification. nih.gov |

| Partial Hydrolysis | Aqueous Alkali Hydroxide (controlled stoichiometry) | Methanol (B129727) | Room temperature to reflux temperature. google.com |

Transesterification is a process where the methyl groups of the diester are exchanged for other alkyl groups by reacting the compound with an excess of a different alcohol. This reaction is typically catalyzed by either an acid or a base. For industrial-scale production of various malonic diesters, continuous processes using catalysts like orthotitanic acid esters at temperatures between 60 and 200 °C have been developed. google.com This method allows for the conversion of dimethyl malonates into other esters, such as diethyl malonate, with high purity and yield. google.com

Table 2: General Conditions for Transesterification of Malonates

| Target Ester | Reagents | Catalyst | Temperature |

|---|---|---|---|

| Diethyl 2-(4-nitrophenyl)malonate | Ethanol | Orthotitanic acid esters | 60-200 °C google.com |

| Dibenzyl 2-(4-nitrophenyl)malonate | Benzyl alcohol | Acid or Base Catalyst | Varies with catalyst |

The Knoevenagel condensation is a hallmark reaction of active methylene compounds like this compound. wikipedia.org The hydrogen atom on the carbon between the two ester groups is acidic and can be removed by a mild base, such as piperidine (B6355638) or pyridine, to form a stabilized carbanion. researchgate.netamazonaws.com This nucleophilic carbanion then adds to the carbonyl group of an aldehyde or ketone. The resulting adduct typically undergoes dehydration to yield a new carbon-carbon double bond. wikipedia.org This reaction is a powerful tool for C=C bond formation and is used to synthesize a wide array of chemical intermediates and complex molecules. researchgate.netnih.gov For example, a similar compound, diethyl malonate, reacts with 4-nitrobenzaldehyde (B150856) in the presence of a catalyst to form the corresponding benzylidene malonate. researchgate.net

Table 3: Components of the Knoevenagel Condensation

| Role | Example Compound | Function |

|---|---|---|

| Active Methylene Compound | This compound | Forms the nucleophilic carbanion. wikipedia.org |

| Carbonyl Compound | Benzaldehyde, Acetone | Acts as the electrophile. researchgate.net |

| Catalyst | Piperidine, Pyridine, Gelatine | Acts as a mild base to deprotonate the malonate. researchgate.netamazonaws.com |

Malonic acids derived from the hydrolysis of their esters are susceptible to decarboxylation upon heating. When 2-(4-nitrophenyl)malonic acid (the hydrolysis product) is heated, it readily loses a molecule of carbon dioxide to form 4-nitrophenylacetic acid. This decarboxylation step is often performed subsequent to hydrolysis.

In some cases, condensation and decarboxylation can occur in a single step. The Doebner modification of the Knoevenagel condensation involves the reaction of an aldehyde with malonic acid in pyridine; this process is typically accompanied by decarboxylation to yield an α,β-unsaturated carboxylic acid. wikipedia.org Furthermore, harsh hydrolysis conditions can sometimes lead directly to the decarboxylated product. nih.gov

Table 4: Decarboxylation of 2-(4-nitrophenyl)malonic Acid

| Starting Material | Condition | Product |

|---|---|---|

| 2-(4-nitrophenyl)malonic acid | Heating | 4-nitrophenylacetic acid and CO₂ |

Reactions Involving the Nitrophenyl Group

The reduction of the aromatic nitro group to an amino group is one of the most significant transformations for this class of compounds. This reaction converts the strongly electron-deactivating, meta-directing nitro group into a strongly electron-donating, ortho-, para-directing amino group, fundamentally altering the chemical properties of the aromatic ring. masterorganicchemistry.com A wide variety of methods are available for this reduction, offering excellent chemoselectivity.

Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is a highly effective method for reducing both aromatic and aliphatic nitro groups. masterorganicchemistry.comcommonorganicchemistry.com

Metal and Acid Reduction: The use of an easily oxidized metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (commonly HCl) is a classic and reliable method for this transformation. masterorganicchemistry.comscispace.com

Other Reagents: Tin(II) chloride (SnCl₂) provides a milder, often pH-neutral, alternative for reducing nitro groups in the presence of other sensitive functionalities. masterorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can also be used, particularly when acidic conditions or hydrogenation are not compatible with the substrate. commonorganicchemistry.com

Table 5: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| H₂ / Pd/C | Methanol or Ethanol solvent, room temperature, atmospheric or elevated pressure. | Highly efficient but can reduce other functional groups. masterorganicchemistry.comcommonorganicchemistry.com |

| Fe / HCl | Aqueous acid, often with heating. | A classic, cost-effective method. masterorganicchemistry.com |

| Sn / HCl | Aqueous acid. | Commonly used for selective reduction. scispace.com |

| Zn / HCl | Aqueous acid. | Provides mild reduction. masterorganicchemistry.comcommonorganicchemistry.com |

| SnCl₂ | Ethanol or other organic solvents. | Good for substrates with acid-sensitive groups. masterorganicchemistry.com |

Electrophilic Aromatic Substitution (for dinitrophenyl analogs)

In analogs such as Dimethyl 2-(2,4-dinitrophenyl)malonate, the aromatic ring is highly deactivated towards electrophilic aromatic substitution. The presence of two strongly electron-withdrawing nitro groups significantly reduces the electron density of the benzene (B151609) ring, making it a very poor nucleophile. Consequently, reactions involving electrophiles (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation) are extremely difficult to achieve under standard conditions. Instead, the electron-deficient nature of the dinitrophenyl ring makes it susceptible to nucleophilic aromatic substitution, although this falls outside the scope of this specific subsection.

Reactions at the Central Carbon (C-2) of the Malonate

The carbon atom situated between the two ester carbonyl groups (C-2) is a key reactive center due to the acidity of its attached proton.

The proton attached to the central carbon of this compound is significantly acidic. This acidity arises from the inductive electron-withdrawing effect of the two adjacent ester groups and the resonance stabilization of the resulting conjugate base (an enolate). The pKa of the parent compound, dimethyl malonate, is approximately 13. chegg.com The presence of the additional electron-withdrawing 4-nitrophenyl group at the C-2 position is expected to further increase the acidity of this C-H bond.

This acidity allows for easy deprotonation by a moderately strong base, such as sodium ethoxide or potassium carbonate, to form a resonance-stabilized enolate ion. chegg.comlibretexts.org This proton transfer is the crucial first step for many reactions that occur at this position.

The enolate generated from the deprotonation of this compound is a potent carbon-centered nucleophile. It can readily participate in nucleophilic substitution reactions (Sₙ2) with various electrophiles, most commonly alkyl halides. pressbooks.puborganicchemistrytutor.com This reaction, a cornerstone of malonic ester synthesis, allows for the formation of a new carbon-carbon bond at the C-2 position. libretexts.orglibretexts.org

The general process involves two steps:

Enolate Formation: Deprotonation with a suitable base.

Alkylation: The nucleophilic enolate attacks an alkyl halide, displacing the halide leaving group.

Research on the closely related diethyl 2-methyl-2-(4-nitrophenyl)malonate shows that it can be synthesized by the sequential alkylation of diethyl malonate, first with 4-nitrobenzyl bromide and subsequently with methyl iodide. This demonstrates the viability of introducing alkyl groups to the central carbon of a nitrophenyl-substituted malonate. The reaction is subject to the typical constraints of Sₙ2 reactions, with primary and methyl halides being the most effective alkylating agents. libretexts.org

General Alkylation Reaction

| Reactant 1 | Base | Electrophile (R-X) | Product |

|---|---|---|---|

| This compound | NaOEt | CH₃I | Dimethyl 2-methyl-2-(4-nitrophenyl)malonate |

Cycloaddition Reactions (for allyl-substituted derivatives)

For derivatives such as Dimethyl 2-allyl-2-(4-nitrophenyl)malonate, the presence of the allyl group introduces the possibility of participating in cycloaddition reactions, where the alkene can react with a suitable diene or other reactive partner. However, specific research findings detailing cycloaddition reactions for this particular allyl-substituted derivative were not prominent in the surveyed literature.

Iv. Spectroscopic and Analytical Characterization for Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules, offering precise insights into the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. While specific, verified experimental spectra for Dimethyl 2-(4-nitrophenyl)malonate are not widely available in public databases, data from closely related analogs such as Dimethyl 2-(2-nitrobenzyl)malonate and Diethyl 2-(4-nitrophenyl)malonate provide a strong basis for predicting its spectral characteristics.

In the ¹H NMR spectrum of this compound, specific resonances are expected for the aromatic protons, the methine proton of the malonate core, and the methyl protons of the ester groups.

For the isomeric compound, Dimethyl 2-(2-nitrobenzyl)malonate, the reported ¹H NMR spectrum (500 MHz, CDCl₃) shows characteristic signals. rsc.org The aromatic protons appear in the range of δ 7.38-8.00 ppm. rsc.org A triplet at δ 3.92 ppm corresponds to the methine proton, while a singlet at δ 3.70 ppm represents the six protons of the two methyl ester groups. rsc.org A doublet at δ 3.51 ppm is assigned to the benzylic protons. rsc.org

Based on this, the expected ¹H NMR data for this compound would feature:

Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 7.5-8.3 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted benzene (B151609) ring. The protons ortho to the nitro group are expected to be the most downfield.

Methine Proton: A singlet for the proton at the C2 position of the malonate, likely in the range of δ 4.5-5.0 ppm.

Methyl Protons: A singlet corresponding to the six equivalent protons of the two methoxy (B1213986) groups, typically appearing around δ 3.7-3.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (2H, ortho to NO₂) | ~ 8.2 - 8.3 | Doublet |

| Aromatic (2H, meta to NO₂) | ~ 7.6 - 7.7 | Doublet |

| Malonate CH | ~ 4.9 | Singlet |

| Ester CH₃ (6H) | ~ 3.8 | Singlet |

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For the related Dimethyl 2-(2-nitrobenzyl)malonate, the spectrum reveals signals for the carbonyl carbons of the ester groups at δ 168.9 ppm, various aromatic carbons between δ 125.2 and 149.1 ppm, the methoxy carbons at δ 52.7 ppm, the malonate C2 carbon at δ 52.1 ppm, and the benzylic carbon at δ 32.2 ppm. rsc.org

For this compound, the following peaks would be anticipated:

Carbonyl Carbons: Resonances for the ester carbonyl groups are expected in the δ 165-170 ppm region.

Aromatic Carbons: Signals for the six carbons of the nitrophenyl ring, with the carbon bearing the nitro group and the carbon attached to the malonate moiety being the most deshielded.

Methine Carbon: The signal for the C2 carbon of the malonate.

Methoxy Carbons: A peak representing the two equivalent methyl carbons of the ester groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~ 167 |

| C-NO₂ (aromatic) | ~ 148 |

| C-CH (aromatic) | ~ 142 |

| CH (aromatic) | ~ 129 |

| CH (aromatic) | ~ 124 |

| Malonate CH | ~ 57 |

| O-CH₃ | ~ 53 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show strong characteristic absorption bands.

Key expected vibrational frequencies include:

C=O Stretch: A strong absorption band around 1730-1750 cm⁻¹ is characteristic of the ester carbonyl groups.

N-O Stretch (Nitro Group): Two distinct bands are expected for the asymmetric and symmetric stretching of the nitro group, typically appearing around 1520-1540 cm⁻¹ (asymmetric) and 1340-1350 cm⁻¹ (symmetric).

C-O Stretch: Bands corresponding to the C-O stretching of the ester functionality would be observed in the 1200-1300 cm⁻¹ region.

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.

Data for the related compound, Dimethyl (4-nitrobenzyl)malonate, shows characteristic IR absorptions that support these predictions. bldpharm.com

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | 1730 - 1750 | Strong |

| NO₂ (Nitro) | Asymmetric Stretch | 1520 - 1540 | Strong |

| NO₂ (Nitro) | Symmetric Stretch | 1340 - 1350 | Strong |

| C-O (Ester) | Stretch | 1200 - 1300 | Strong |

| C-H (Aromatic) | Stretch | > 3000 | Medium |

| C-H (Aliphatic) | Stretch | < 3000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₁₁NO₆), the expected exact mass is 253.0586 g/mol .

High-resolution mass spectrometry (HRMS) of the isomeric Dimethyl 2-(2-nitrobenzyl)malonate found a mass of 267.0746, corresponding to the formula C₁₂H₁₃NO₆, which is consistent with its structure. vwr.com Fragmentation patterns in mass spectra of related diethyl malonate derivatives often show the loss of the malonate group as a key fragmentation pathway. chemicalbook.com

X-ray Crystallography (for related malonate derivatives)

X-ray crystallography allows for the definitive determination of the three-dimensional structure of a crystalline compound, including bond lengths and angles. While a crystal structure for this compound is not available in the primary literature, the structure of its close analog, Diethyl 2-(4-nitrophenyl)malonate, has been determined. nih.gov

The analysis of Diethyl 2-(4-nitrophenyl)malonate provides valuable structural parameters that are expected to be very similar in the dimethyl ester.

Table 4: Selected Crystallographic Data for Diethyl 2-(4-nitrophenyl)malonate

| Parameter | Value |

|---|---|

| CCDC Number | 232148 nih.gov |

| Empirical Formula | C₁₃H₁₅NO₆ nih.gov |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2₁/n researchgate.net |

The crystal structure of other related arylmalonate derivatives confirms the general geometric features and conformations adopted by this class of compounds in the solid state. researchgate.net

V. Computational and Theoretical Studies

Computational Chemistry Data

Computational chemistry provides valuable insights into the physicochemical properties of molecules, which are crucial for understanding their behavior and reactivity. For Dimethyl 2-(4-nitrophenyl)malonate, several key descriptors have been calculated to predict its properties.

These computational predictions are based on the molecule's structure and are essential in various fields, including drug discovery and material science. The data presented in the following table summarizes some of the most relevant computed properties for this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₆ chemicalbook.combldpharm.com |

| Molecular Weight | 253.21 g/mol chemicalbook.combldpharm.com |

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good indicator of its ability to permeate cell membranes. For this compound, the TPSA is calculated to be 98.56 Ų . This value suggests a moderate degree of polarity.

LogP, the logarithm of the partition coefficient between n-octanol and water, is a measure of a molecule's lipophilicity. A higher LogP value indicates greater lipid solubility. The predicted LogP for this compound is 1.35 .

Hydrogen bonding plays a critical role in molecular interactions. The number of hydrogen bond acceptors and donors in a molecule influences its solubility and binding affinity. In the structure of this compound, there are 7 hydrogen bond acceptors (the oxygen atoms of the nitro and ester groups) and 0 hydrogen bond donors . youtube.com The absence of hydrogen bond donors is due to the fact that all hydrogen atoms are bonded to carbon atoms. youtube.com

The number of rotatable bonds in a molecule is related to its conformational flexibility. This compound has 5 rotatable bonds , which allows for a degree of conformational freedom.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic properties of a molecule, such as its electronic structure and reactivity. While specific detailed electronic structure analyses for this compound are not extensively available in the public domain, general insights can be inferred from its constituent functional groups. ontosight.ai

Further computational studies, such as Density Functional Theory (DFT) calculations, would be necessary to precisely determine properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the electrostatic potential map, and atomic charges. These calculations would provide a more quantitative picture of the molecule's reactivity and potential interaction sites.

Reaction Mechanism Studies

Computational modeling is instrumental in elucidating complex reaction mechanisms, offering a step-by-step view of bond-breaking and bond-forming processes.

The central carbon of the malonate group in this compound is acidic due to the presence of two electron-withdrawing ester groups and the 4-nitrophenyl group. The mechanism of proton transfer from this position is a key aspect of its reactivity.

Computational studies can model this process by mapping the potential energy surface for the reaction of the malonate with a base. youtube.comyoutube.com This involves calculating the energies of the reactants, the transition state, and the products (the carbanion and the protonated base). The transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy.

The mechanism can be a simple, direct transfer or a more complex, solvent-assisted process. In a "proton shuttle" mechanism, a solvent molecule can act as an intermediary, accepting the proton from the malonate and delivering it to the base. masterorganicchemistry.com Theoretical models can compare the energy barriers for these different pathways to determine the most likely mechanism. chemrxiv.org The stability of the resulting carbanion is significantly enhanced by delocalization of the negative charge onto the carbonyl groups of the esters and the nitro group of the phenyl ring, a phenomenon that can be quantified through computational charge distribution analysis.

The choice of solvent can dramatically influence the rate and outcome of a chemical reaction. Computational chemistry accounts for these effects using various solvent models. dntb.gov.ua These are broadly categorized into explicit and implicit models.

Explicit solvent models involve including a number of individual solvent molecules in the calculation. This approach is computationally intensive but can capture specific interactions like hydrogen bonding between the solvent and the solute. rsc.org

Implicit solvent models , such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. smf.mxmdpi.com This method is less computationally demanding and is effective for modeling the general polar effects of the solvent.

For the proton transfer reaction of this compound, polar aprotic solvents (like DMSO or DMF) would be computationally predicted to stabilize the charged transition state and the resulting carbanion product more effectively than nonpolar solvents (like hexane (B92381) or toluene). This stabilization lowers the activation energy and accelerates the reaction. Protic solvents (like water or ethanol) can also participate directly in the reaction through hydrogen bonding or by acting as proton shuttles, which can be modeled using a hybrid implicit-explicit approach. rsc.org

Table 2: Theoretical Influence of Solvent on Proton Transfer Activation Energy This table presents a conceptual illustration of trends expected from computational studies.

| Solvent | Solvent Type | Predicted Relative Activation Energy | Primary Stabilizing Effect |

|---|---|---|---|

| Hexane | Nonpolar | High | Minimal stabilization of charged species |

| Toluene | Nonpolar (Polarizable) | Moderately High | Weak stabilization via polarizability |

| Dichloromethane | Polar Aprotic | Moderate | Dipolar stabilization of transition state and product |

| Acetone | Polar Aprotic | Low | Strong dipolar stabilization |

| Ethanol (B145695) | Polar Protic | Low to Moderate | Stabilization via hydrogen bonding and dipolar effects |

Vi. Advanced Applications and Research Horizons in Organic Synthesis

Synthesis of Heterocyclic Compounds

The strategic placement of functional groups in dimethyl 2-(4-nitrophenyl)malonate makes it an ideal starting material for the synthesis of various heterocyclic systems. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions, while the malonate moiety provides a handle for further functionalization and ring formation.

Quinoline (B57606) and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide array of pharmacological activities. researchgate.net The synthesis of quinoline derivatives can be achieved through various methods, including the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. neliti.com While direct use of this compound for quinoline synthesis is not extensively documented, its derivatives, following reduction of the nitro group and subsequent chemical modifications, can serve as precursors for the formation of the quinoline scaffold. jptcp.com For instance, the resulting aniline (B41778) derivative can be transformed into a 2-aminoaryl ketone, a key intermediate for the Friedländer synthesis. neliti.com The versatility of the quinoline core allows for the development of novel therapeutic agents. researchgate.net

Table 1: Synthetic Approaches to Quinoline Derivatives

| Method | Description | Starting Materials Example | Catalyst/Conditions | Ref |

| Friedländer Annulation | Condensation of a 2-aminoaryl aldehyde/ketone with a compound containing a reactive methylene group. | 2-aminoaryl ketones, phenylacetylenes | Indium(III)trifluoromethanesulfonate, microwave | neliti.com |

| Cyclo-condensation | Reaction of diverse quinoline forms with 1-azido-2-(2-propynl) benzenes. | Quinolines, 1-azido-2-(2-propynl) benzenes | Electrophilic agents | neliti.com |

| Base-catalyzed reaction | Reaction of 2-aminobenzyl alcohol with ketones or alcohols. | 2-aminobenzyl alcohol, ketones/alcohols | Base, benzophenone | neliti.com |

This table is for illustrative purposes and does not imply direct synthesis from this compound without intermediate steps.

Oxindoles are a crucial structural motif found in numerous biologically active natural products and synthetic compounds. nih.gov A common route to oxindoles involves the reduction of 2-nitrophenylacetic acid derivatives. google.com this compound can be readily converted to the corresponding 2-nitrophenylmalonate diester, which upon hydrolysis and decarboxylation, yields a 2-nitrophenylacetic acid derivative, a direct precursor to oxindoles. google.com

Furthermore, the versatility of this scaffold extends to the synthesis of more complex spirocyclic systems. For instance, 2-(2-nitrobenzyl)-2-(2-nitrophenyl)malonates, which can be prepared from related malonates, undergo a tandem nitro-reduction and double lactamization sequence to afford spiro[indoline-3,3′-quinoline]-2,2′-diones in high yields. rsc.org This one-pot reaction is both economical and has a broad substrate scope. rsc.org Spirooxindoles are of significant interest due to their presence in a variety of biologically active molecules. mdpi.comresearchgate.net

Table 2: Synthesis of Oxindole and Spirooxindole Derivatives

| Target Molecule | Synthetic Approach | Key Intermediates | Ref |

| Oxindoles | Reduction of 2-nitrophenylacetic acid derivatives | 2-nitrophenylmalonate diester | google.com |

| Spiro[indoline-3,3'-quinoline]-2,2'-diones | Tandem nitro-reduction and double lactamization | 2-(2-Nitrobenzyl)-2-(2-nitrophenyl)malonates | rsc.org |

| Spiro[dihydropyridine-oxindoles] | Three-component reaction | Isatin, arylamine, cyclopentane-1,3-dione | beilstein-journals.org |

Isoxazolines and isoxazoles are five-membered heterocyclic compounds that exhibit a broad spectrum of biological activities, including analgesic, antibacterial, and anti-inflammatory properties. nih.gov The synthesis of these heterocycles can be achieved through 1,3-dipolar cycloaddition reactions between a nitrile oxide and an alkene or alkyne. nih.govresearchgate.net While the direct involvement of this compound is not a primary route, its derivatives can be functionalized to participate in such reactions. For example, the introduction of an allyl group to the malonate, followed by transformation of the nitro group into a nitrile oxide precursor (an aldoxime), sets the stage for an intramolecular nitrile oxide cycloaddition (INOC) reaction. This powerful strategy allows for the construction of fused isoxazoline (B3343090) and isoxazole (B147169) ring systems. nih.gov The base-catalyzed condensation of primary nitro compounds with dipolarophiles also represents a viable pathway to isoxazoles and isoxazolines. unifi.it

The indole (B1671886) nucleus is a cornerstone of many natural products and pharmaceuticals. orgsyn.org A well-established method for indole synthesis, the Leimgruber-Batcho indole synthesis, proceeds via the condensation of a 2-nitrotoluene (B74249) derivative with a formamide (B127407) acetal (B89532), followed by reductive cyclization. orgsyn.org While this compound itself is not a direct starting material for this specific sequence, the underlying principle of utilizing a nitro-activated methyl group for condensation and subsequent cyclization is relevant. Functional group manipulation of the malonate could potentially lead to intermediates suitable for indole synthesis. For instance, reduction of one ester group and the nitro group, followed by appropriate transformations, could generate a precursor for Fischer indole synthesis. Additionally, palladium-catalyzed reactions of 2-alkynylaniline derivatives with N,N-dimethylformamide dimethyl acetal provide a route to indolo[1,2-c]quinazolines, showcasing the versatility of indole precursors in forming complex fused systems. unicatt.it

Precursors for Biologically Active Molecules

This compound and its derivatives are valuable precursors for the synthesis of a wide range of biologically active molecules. nih.govresearchgate.netsigmaaldrich.com The presence of the nitro group allows for its conversion into an amino group, which is a key functional group in many pharmaceuticals. The malonate portion of the molecule provides a versatile handle for introducing additional complexity and functionality.

The heterocyclic systems synthesized from this building block, such as quinolines, oxindoles, and isoxazoles, are themselves classes of compounds with well-documented pharmacological importance. researchgate.netnih.govnih.gov For example, spirooxindole derivatives have shown promise as anticancer agents. mdpi.com The ability to construct these core structures from a readily available starting material like this compound is of significant interest in medicinal chemistry.

Formation of All-Carbon Quaternary Centers

The construction of all-carbon quaternary stereocenters, a carbon atom bonded to four other carbon atoms, is a significant challenge in organic synthesis. caltech.edu These motifs are found in numerous complex natural products. caltech.edu Palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a powerful method for the enantioselective formation of these centers. caltech.edu

In this context, this compound can serve as a pro-nucleophile. After deprotonation, the resulting malonate anion can act as a soft nucleophile in Pd-catalyzed AAA reactions with allylic electrophiles. The reaction creates a new carbon-carbon bond and, if an appropriate chiral ligand is used, can establish a stereocenter at the newly formed quaternary carbon. The electron-withdrawing nitro group can influence the reactivity of the nucleophile and the stability of the intermediates. Subsequent transformations of the nitro group and the malonate esters can then be used to elaborate the product into more complex target molecules.

Introduction of Carbon Substituents onto Aromatic Nitro Compounds

A significant challenge in organic synthesis is the direct introduction of carbon substituents onto aromatic rings that contain electron-withdrawing groups, as traditional methods like the Friedel-Crafts reaction are often ineffective for such substrates. researchgate.net Research has demonstrated a novel methodology where dimethyl malonate acts as a one-carbon source and a linker to attach various functionalized carbon substituents to aromatic nitro compounds. researchgate.netscilit.com

This process is particularly noteworthy for the decarboxylation of both ester groups originating from the dimethyl malonate, a key step in the transformation. researchgate.netresearchgate.net This strategy circumvents the limitations of classical alkylation reactions, providing a valuable route to functionalized nitroaromatic compounds. The reaction proceeds by leveraging the reactivity of the malonate as a nucleophile in conjunction with the electrophilic nature of the nitroaromatic system.

Table 1: Examples of Carbon Substituents Introduced onto Aromatic Nitro Compounds

| Starting Aromatic Nitro Compound | Resulting Functionalized Product | Yield | Reference |

| 1,3-Dinitrobenzene | Dimethyl 2-(2,4-dinitrophenyl)malonate | 64% | researchgate.net |

| 1,3-Dinitrobenzene | Ethyl (Z)-2-(2,4-dinitrophenyl)-3-hydroxybut-2-enoate | 43% | researchgate.net |

| 1-nitro-3-(trifluoromethyl)benzene | Ethyl (Z)-3-hydroxy-2-(2-nitro-4-(trifluoromethyl)phenyl)but-2-enoate | 39% | researchgate.net |

This table showcases the versatility of using malonates to introduce carbon frameworks onto electron-deficient aromatic rings.

Tandem Reactions and Multi-component Synthesis

The structure of malonates, including this compound, is highly conducive to their use in tandem reactions and multi-component synthesis. These approaches are highly valued in modern chemistry for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. semanticscholar.org

One prominent example is the three-component reaction involving an aromatic aldehyde (like 4-nitrobenzaldehyde), an alkyl acrylate, and a dialkyl malonate. mdpi.com In a study, the reaction of 4-nitrobenzaldehyde (B150856), methyl acrylate, and diethyl malonate, catalyzed by ethyl diphenylphosphine, yielded a densely functionalized product in a single step. mdpi.com This type of reaction, often a domino or cascade sequence, involves multiple bond-forming events in one pot, avoiding the need for isolation of intermediates.

Dimethyl malonate itself has been utilized in the multi-component synthesis of complex heterocyclic systems like chromeno[2,3-b]pyridines. semanticscholar.org These reactions combine salicylaldehydes, a malononitrile (B47326) dimer, and dimethyl malonate in DMSO to construct the fused heterocyclic core, demonstrating the power of this strategy for creating novel and potentially bioactive molecules. semanticscholar.org

Table 2: Example of a Tandem Three-Component Reaction

| Aldehyde | Acrylate | Malonate | Catalyst | Product | Yield | Reference |

| 4-Nitrobenzaldehyde | Methyl acrylate | Diethyl malonate | EtPPh₂ | erythro-1,1-diethyl 3-methyl 4-hydroxy-4-(4-nitrophenyl)butane-1,1,3-tricarboxylate | 47% | mdpi.com |

This table illustrates the convergence and efficiency of multi-component reactions in synthesizing complex molecules from simple starting materials.

Vii. Biological and Biomedical Research Applications

Anti-inflammatory Properties

There is no direct scientific evidence or published research that investigates or establishes any anti-inflammatory properties for Dimethyl 2-(4-nitrophenyl)malonate. Studies on related compounds, such as Dimethyl malonate, have shown anti-inflammatory effects, but these findings are not applicable to this compound.

Antioxidant Properties

A review of scientific databases yields no studies concerning the antioxidant capabilities of this compound. Therefore, no data on its potential to neutralize free radicals or its activity in antioxidant assays is available.

Enzyme and Protein Inhibition Studies

There is no specific information available in the reviewed literature detailing studies on the inhibition of enzymes or proteins by this compound. The well-documented role of the related compound, Dimethyl malonate, as a competitive inhibitor of succinate (B1194679) dehydrogenase cannot be attributed to this compound without direct scientific investigation.

Applications in Drug Development and Pharmaceutical Research

The primary role of this compound in the scientific field, as supported by available literature and commercial documentation, is as a chemical building block in synthesis.

No published research was identified that describes the use of this compound in the development of drugs targeting specific enzymes or receptors.

This compound is classified and commercially supplied as a chemical intermediate for research and manufacturing purposes. calpaclab.com Its molecular structure, featuring a reactive nitrophenyl group and malonate ester functionalities, makes it a useful precursor in organic synthesis. ontosight.ai

While specific synthesis pathways starting from this compound are not detailed in the available literature, related nitrophenyl malonate esters serve as key intermediates in the synthesis of complex pharmaceutical scaffolds. For instance, compounds like Dimethyl 4-chloro-2-nitrophenyl malonate are used in the preparation of 2-oxindoles, a core structure in many pharmaceutical agents. google.com The broader class of arylidene malonates, which includes nitrophenyl derivatives, is actively used as a precursor for various organic compounds with diverse biological activities. nih.gov This contextual evidence supports the classification of this compound as a building block for potentially larger, more complex molecules in pharmaceutical research and development.

Interactions with Biological Systems

The biological activities of this compound are primarily understood through the actions of its core structure, the malonate group, once metabolized. Research into related compounds, particularly Dimethyl malonate (DMM), provides significant insights into the likely interactions of this compound within biological systems. The primary mechanism of action revolves around the inhibition of succinate dehydrogenase (SDH), a critical enzyme in both the citric acid cycle and the electron transport chain (mitochondrial complex II).

Direct and complete metabolic pathway studies for this compound are not extensively detailed in the available literature. However, based on the metabolic fate of structurally similar diesters, a primary metabolic step is the hydrolysis of the two methyl ester groups. This enzymatic conversion is crucial as it is believed to unmask the biologically active dicarboxylate form.

It is proposed that this compound is hydrolyzed by intracellular esterases to form 2-(4-nitrophenyl)malonic acid. This conversion is analogous to the hydrolysis of Dimethyl malonate (DMM) to malonate. medchemexpress.com This process is critical for the compound's biological activity, as the resulting malonate derivative is the active inhibitor of succinate dehydrogenase. medchemexpress.com The presence of the 4-nitrophenyl group may influence the rate and extent of this hydrolysis compared to unsubstituted dimethyl malonate. nih.gov The subsequent fate of the 2-(4-nitrophenyl)malonic acid is not well-documented in the context of metabolic pathways.

| Metabolic Step | Enzyme Class | Reactant | Product | Significance |

| Hydrolysis | Esterases | This compound | 2-(4-nitrophenyl)malonic acid + 2 Methanol (B129727) | Activation of the compound to its biologically active form. |

The cellular interactions of this compound are predicted to be dominated by the effects of its hydrolyzed metabolite, a malonate derivative, on mitochondrial function. The primary target of malonate is succinate dehydrogenase (SDH). medchemexpress.com

Inhibition of Succinate Dehydrogenase:

Malonate acts as a competitive inhibitor of SDH, binding to the enzyme's active site and preventing the oxidation of succinate to fumarate. medchemexpress.com This inhibition has several significant downstream consequences for cellular bioenergetics and signaling. By blocking this key step in the citric acid cycle and electron transport chain, malonate disrupts normal mitochondrial function. nih.govnih.gov

Mitochondrial and Cellular Consequences:

The inhibition of SDH by malonate derivatives leads to a cascade of cellular events. Research on malonate and DMM has elucidated these effects, which are summarized in the table below.

| Cellular Effect | Description of Interaction | Research Findings | References |

| Mitochondrial Potential Collapse | Malonate induces a rapid depolarization of the mitochondrial membrane potential. | This effect is observed almost immediately after the addition of malonate to isolated mitochondria. | nih.govnih.gov |

| Increased Reactive Oxygen Species (ROS) Production | The disruption of the electron transport chain at complex II leads to an increase in the generation of mitochondrial ROS. | This surge in ROS can overwhelm the cell's antioxidant capacity. | nih.govresearchgate.net |

| Depletion of Antioxidants | Malonate treatment leads to the depletion of key cellular antioxidants like glutathione (B108866) (GSH) and NAD(P)H. | This depletion is a direct consequence of the increased oxidative stress caused by ROS. | nih.govnih.gov |

| Induction of Apoptosis | By disrupting mitochondrial integrity and promoting ROS, malonate can trigger the release of pro-apoptotic factors like cytochrome c, leading to programmed cell death. | Studies have shown that DMM can reduce neuronal apoptosis in certain models by modulating these pathways. medchemexpress.com In other contexts, malonate-induced toxicity leads to cell death. nih.gov | medchemexpress.comnih.gov |

| Modulation of Inflammatory Responses | The inhibition of SDH by DMM has been shown to alter macrophage polarization. | DMM treatment can promote the polarization of M2 macrophages, which are typically associated with anti-inflammatory and tissue repair functions, through a mechanism involving mitochondrial ROS and STAT6 activation. nih.gov It has also been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 in models of acute liver injury. researchgate.net | nih.govresearchgate.net |

These interactions highlight the central role of mitochondria as the primary site of action for malonate derivatives. The ability of this compound to be metabolized to a malonate-containing compound suggests it would participate in similar cellular events, making it a tool for studying mitochondrial dysfunction and its consequences in various biomedical research contexts.

Viii. Environmental and Toxicological Considerations in Research Context

Environmental Fate Modeling (for related compounds)

Environmental fate models are computational tools used to predict the transport, transformation, and distribution of chemicals released into the environment. researchgate.netup.pt These models are particularly useful for new or less-studied compounds where extensive experimental data is unavailable. nih.gov They function by creating a mass balance equation that considers various environmental compartments—such as air, water, soil, and sediment—and the processes that move and alter the chemical within and between them. up.pt

For a compound like Dimethyl 2-(4-nitrophenyl)malonate, a multimedia fate model could be employed. wur.nlescholarship.org Such models estimate the Predicted Environmental Concentrations (PECs) by inputting the chemical's physical and chemical properties (e.g., vapor pressure, water solubility, octanol-water partition coefficient) and estimated release rates. escholarship.org The primary processes addressed in these models include persistence in different media, reactivity, degradation rates, potential for migration into groundwater, and bioaccumulation in organisms. researchgate.net The output helps in identifying the environmental compartments where the compound is likely to accumulate and the dominant fate processes, thereby guiding further experimental investigation and risk assessment. researchgate.netup.pt

Degradation Pathways in Environmental Matrices

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes. The presence of both ester functional groups and a nitroaromatic ring suggests that it can be transformed through several pathways.

The ester linkages in this compound are susceptible to hydrolysis, a reaction with water that would cleave the ester bonds to form methanol (B129727) and 2-(4-nitrophenyl)malonic acid. This reaction can be catalyzed by acids or bases. Studies on related malonate esters, such as diethyl 2-(perfluorophenyl)malonate, show that hydrolysis can be challenging and may require vigorous conditions, such as heating with aqueous acid or base. beilstein-journals.org In some cases, harsh hydrolysis conditions can lead to subsequent reactions like decarboxylation. beilstein-journals.org The rate of hydrolysis is influenced by pH, temperature, and the electronic nature of the substituents on the aromatic ring. chemrxiv.orgsemanticscholar.org The electron-withdrawing nature of the 4-nitro group would likely influence the reactivity of the ester groups.

Nitroaromatic compounds, while often resistant to degradation due to the electron-withdrawing nitro group, can be metabolized by various microorganisms. asm.org Bacteria have evolved specific enzymatic pathways to use these compounds as sources of carbon, nitrogen, and energy. asm.orgslideshare.net The degradation can occur through different strategies depending on the microbial species and environmental conditions (aerobic vs. anaerobic). slideshare.net

Reductive Pathways : Under anaerobic conditions, the initial step is often the reduction of the nitro group by nitroreductases to form nitroso, hydroxylamino, and ultimately amino derivatives. slideshare.netnih.gov For instance, 2,4,6-trinitrotoluene can be reduced to 2,4,6-triaminotoluene by certain bacteria. nih.gov

Oxidative Pathways : In aerobic environments, bacteria may employ monooxygenase or dioxygenase enzymes to attack the aromatic ring. nih.govmagtech.com.cn These enzymes can hydroxylate the ring, leading to the elimination of the nitro group as nitrite and subsequent ring cleavage. nih.gov

Fungi, such as Phanerochaete chrysosporium, have also demonstrated the ability to mineralize various nitroaromatic compounds, showing promise for bioremediation strategies. nih.gov

Nitroaromatic compounds can undergo photodecomposition upon absorbing sunlight. rsc.org The presence of the nitro group on the benzene (B151609) ring allows compounds like nitrophenols to absorb near-UV light, leading to their photolysis. rsc.org Studies on 4-nitrophenol, a structurally related compound, show that photolysis can occur on excited states, leading to bond breakage. rsc.org This process can generate reactive species such as hydroxyl radicals (•OH) and nitrous acid (HONO), which contribute to atmospheric chemistry. pnas.org The photolysis of nitrophenols has been observed in both gas and aqueous phases. rsc.orgresearchgate.net The rate and products of photodecomposition can be influenced by the presence of other substances that act as photosensitizers, such as titanium dioxide (TiO2), which can enhance the degradation of compounds like 4-nitrophenol under simulated sunlight. frontiersin.orgnih.gov

Ecotoxicity Studies (for related compounds)

The ecotoxicity of this compound has not been extensively reported. However, nitroaromatic compounds as a class are known to exhibit toxicity to various organisms. asm.orgepa.gov Their toxicity is often linked to their electrophilic nature and the potential for the nitro group to be reduced into reactive intermediates within cells. researchgate.net

Quantitative structure-activity relationship (QSAR) studies are used to predict the toxicity of chemicals based on their molecular structure. For nitroaromatic compounds, QSAR models have shown that toxicity is governed by factors including the number of nitro groups, molecular size, and electrophilicity. researchgate.net For example, the toxicity of nitrobenzenes has been correlated with the energy of the lowest unoccupied molecular orbital (E-LUMO), an indicator of electrophilic reactivity. researchgate.net It is also important to note that degradation intermediates can sometimes be more toxic than the parent compound. frontiersin.orgnih.gov

Table 1: Acute Toxicity Data for Related Nitroaromatic Compounds

| Compound | Test Organism | Endpoint | Value (mg/L or mg/kg) | Source |

|---|---|---|---|---|

| Nitrobenzene (B124822) | Rat | LD50 (oral) | 600 mg/kg | researchgate.net |

| 4-Nitrophenol | Rat | LD50 (oral) | 250 mg/kg | |

| 2,4-Dinitrotoluene | Rat | LD50 (oral) | 268 mg/kg |